ethyl (2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate ethyl (2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 2034235-65-7
VCID: VC7338028
InChI: InChI=1S/C12H15N3O2S/c1-2-17-12(16)13-5-7-15-6-3-11(14-15)10-4-8-18-9-10/h3-4,6,8-9H,2,5,7H2,1H3,(H,13,16)
SMILES: CCOC(=O)NCCN1C=CC(=N1)C2=CSC=C2
Molecular Formula: C12H15N3O2S
Molecular Weight: 265.33

ethyl (2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate

CAS No.: 2034235-65-7

Cat. No.: VC7338028

Molecular Formula: C12H15N3O2S

Molecular Weight: 265.33

* For research use only. Not for human or veterinary use.

ethyl (2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate - 2034235-65-7

Specification

CAS No. 2034235-65-7
Molecular Formula C12H15N3O2S
Molecular Weight 265.33
IUPAC Name ethyl N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]carbamate
Standard InChI InChI=1S/C12H15N3O2S/c1-2-17-12(16)13-5-7-15-6-3-11(14-15)10-4-8-18-9-10/h3-4,6,8-9H,2,5,7H2,1H3,(H,13,16)
Standard InChI Key WHGGBVOGFCOEAT-UHFFFAOYSA-N
SMILES CCOC(=O)NCCN1C=CC(=N1)C2=CSC=C2

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name ethyl (2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate reflects its three primary components:

  • A pyrazole ring (1H-pyrazol-1-yl) substituted at the 3-position with a thiophen-3-yl group.

  • An ethyl carbamate (-NHCOOCH2CH3) linked via a two-carbon chain (ethyl group).

The molecular formula is C11H13N3O2S, with a molecular weight of 267.31 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00, S=32.07) .

Structural Characterization

Key structural features include:

  • Pyrazole-thiophene linkage: The thiophene ring attaches to the pyrazole at the 3-position, creating a planar conjugated system that enhances electronic delocalization .

  • Carbamate side chain: The ethyl carbamate group introduces polarity and hydrogen-bonding capacity, influencing solubility and biological interactions .

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular FormulaC11H13N3O2S
Molecular Weight267.31 g/mol
Hybridizationsp² (pyrazole, thiophene)
ConformationPlanar (pyrazole-thiophene core)

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of ethyl (2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate likely involves multi-step reactions, drawing from methodologies used for analogous pyrazole-carbamates :

  • Pyrazole Formation:

    • A Knorr-type synthesis could assemble the pyrazole ring by cyclizing hydrazines with 1,3-diketones. For example, reacting thiophene-3-carbaldehyde with hydrazine hydrate forms the thiophene-substituted pyrazole core .

    • Alternative routes include 1,3-dipolar cycloadditions between alkynes and nitrile imines .

  • Carbamate Introduction:

    • The ethyl carbamate group is introduced via nucleophilic substitution. Treating 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethylamine with ethyl chloroformate in the presence of a base (e.g., triethylamine) yields the target compound.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
1Thiophene-3-carbaldehyde, hydrazine, EtOH, Δ65–75%
2Ethyl chloroformate, Et3N, DCM, 0°C80–85%

Physicochemical Properties

Solubility and Stability

  • Solubility: The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL) .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic or basic environments due to the carbamate group.

Spectroscopic Data

  • IR Spectroscopy:

    • N-H stretch: ~3350 cm⁻¹ (carbamate).

    • C=O stretch: ~1700 cm⁻¹ .

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d6): δ 1.21 (t, 3H, CH2CH3), 3.45 (q, 2H, NHCH2), 4.12 (q, 2H, OCH2), 6.92 (s, 1H, pyrazole-H), 7.34–7.41 (m, 3H, thiophene-H) .

Biological Activity and Applications

Material Science Applications

The conjugated system enables use in:

  • Organic Electronics: As electron-transport layers in OLEDs due to high electron affinity .

  • Sensors: Thiophene’s sulfur atom enhances metal-ion detection capabilities .

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